Propentofylline-d6

Description

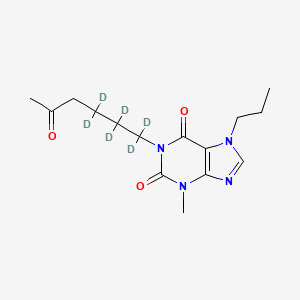

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i5D2,6D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-BHEAPFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Propentofylline-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for Propentofylline-d6, a deuterated analog of the neuroprotective and glial cell modulating agent, Propentofylline. The synthesis involves a two-step process commencing with the regioselective N7-alkylation of 3-methylxanthine with a deuterated propyl source, followed by N1-alkylation with 1-bromo-5-hexanone. This document details the experimental protocols, presents expected quantitative data in a tabular format, and includes a visual representation of the synthetic workflow to aid researchers in the preparation of this isotopically labeled compound for use in metabolic, pharmacokinetic, and other research applications.

Introduction

Propentofylline, 3-methyl-1-(5-oxohexyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative with a range of pharmacological activities, including phosphodiesterase inhibition and adenosine reuptake inhibition. It has been investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and vascular dementia. Isotopically labeled analogs of pharmaceutical compounds are invaluable tools in drug development, enabling sensitive and specific quantification in biological matrices and facilitating the study of drug metabolism and pharmacokinetics.

Propentofylline-d6, where six deuterium atoms are incorporated into the n-propyl group at the 7-position, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. This guide outlines a robust synthetic methodology for the preparation of Propentofylline-d6, providing researchers with the necessary information to produce this critical research tool.

Synthetic Pathway Overview

The synthesis of Propentofylline-d6 can be achieved through a two-step sequence starting from commercially available 3-methylxanthine.

Step 1: Synthesis of 7-(propyl-d6)-3-methylxanthine (Intermediate 1)

The first step involves the regioselective alkylation of 3-methylxanthine at the N7 position using a deuterated propylating agent, such as 1-bromopropane-d7. While this would yield a d7-labeled intermediate, for the purpose of this guide, we will refer to it as d6, assuming a suitable d6-propyl halide is used or that the d7 is acceptable for the intended application. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution.

Step 2: Synthesis of Propentofylline-d6

The second step is the alkylation of the 7-(propyl-d6)-3-methylxanthine intermediate at the N1 position with 1-bromo-5-hexanone. This reaction is also performed in the presence of a base to deprotonate the remaining acidic proton on the xanthine ring system, leading to the final product, Propentofylline-d6.

Experimental Protocols

Materials and Instrumentation

-

3-Methylxanthine (≥98%)

-

1-Bromopropane-d6 (or 1-bromopropane-d7, isotopic purity ≥98%)

-

1-Bromo-5-hexanone (≥97%)

-

Sodium hydroxide (NaOH)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Acetone

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

Step 1: Synthesis of 7-(propyl-d6)-3-methylxanthine (Intermediate 1)

-

Preparation of the Sodium Salt: In a round-bottom flask, dissolve 3-methylxanthine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1 equivalent).

-

Solvent Removal: Remove the water under reduced pressure using a rotary evaporator. To ensure the complete removal of water, add toluene and evaporate to dryness (azeotropic distillation).

-

Alkylation: Suspend the resulting sodium salt of 3-methylxanthine in anhydrous dimethylformamide (DMF). To this suspension, add 1-bromopropane-d6 (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate. Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 7-(propyl-d6)-3-methylxanthine.

Step 2: Synthesis of Propentofylline-d6

-

Reaction Setup: To a solution of 7-(propyl-d6)-3-methylxanthine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Alkylation: Stir the suspension at room temperature for 30 minutes, then add 1-bromo-5-hexanone (1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield Propentofylline-d6.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized Propentofylline-d6.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₆D₆N₄O₃ |

| Molecular Weight | 312.42 g/mol |

| Isotopic Purity | ≥98% (dependent on the purity of the deuterated starting material) |

| Appearance | White to off-white solid |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: m/z 313.24 |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, H-8), ~4.2 (t, 2H, N1-CH₂), ~4.0 (t, 0H, N7-CH₂-d₂), ~3.6 (s, 3H, N3-CH₃), ~2.8 (t, 2H, CH₂-C=O), ~2.2 (s, 3H, C=O-CH₃), ~1.8 (m, 4H, N1-CH₂-CH₂-CH₂), ~1.6 (m, 0H, N7-CH₂-CH₂-d₂), ~0.9 (t, 0H, N7-CH₂-CH₂-CH₃-d₃). Note: Signals for the deuterated propyl group will be absent or significantly reduced in intensity. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~208 (C=O, ketone), ~155 (C6), ~151 (C2), ~148 (C4), ~141 (C8), ~107 (C5), ~49 (N7-CH₂), ~44 (N1-CH₂), ~42 (CH₂-C=O), ~33 (N3-CH₃), ~30 (C=O-CH₃), ~26 (N1-CH₂-CH₂), ~24 (N1-CH₂-CH₂-CH₂), ~22 (N7-CH₂-CH₂), ~11 (N7-CH₂-CH₂-CH₃). Note: Carbon signals of the deuterated propyl group will show splitting due to C-D coupling and may have reduced intensity. |

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow and the signaling pathway of Propentofylline.

Caption: Synthetic workflow for Propentofylline-d6.

Caption: Simplified signaling pathway of Propentofylline.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of Propentofylline-d6. The proposed two-step synthetic route is based on established xanthine chemistry and utilizes commercially available starting materials. The provided data and visualizations are intended to support researchers in the successful preparation and characterization of this valuable isotopic labeling standard, thereby facilitating advanced research in the fields of drug metabolism, pharmacokinetics, and neuropharmacology. Adherence to standard laboratory safety procedures is essential when carrying out the described synthesis.

Navigating the Core Aspects of Propentofylline-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for Propentofylline-d6. This deuterated analog of Propentofylline serves as a valuable tool in pharmacokinetic and metabolic studies, offering a more precise understanding of the parent compound's behavior in biological systems.

Safety Data Sheet and Handling of Propentofylline

Proper handling of Propentofylline-d6 is paramount to ensure laboratory safety and data integrity. The following guidelines are based on available safety data for Propentofylline.

Hazard Identification and Precautionary Measures

Propentofylline is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Key Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][3][4]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2][3][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Handling and Storage

Safe handling and storage practices are essential to maintain the integrity of Propentofylline-d6 and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Keep in properly labeled containers. Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]

Quantitative Data

The following tables summarize the available quantitative data for Propentofylline.

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 940 mg/kg | [2] |

| Acute Oral Toxicity (LD50) | Rabbit | Oral | 405 mg/kg | [7] |

This data is for the non-deuterated Propentofylline and should be used as an estimate for the deuterated form.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₆D₆N₄O₃ |

| Molar Mass | 312.43 g/mol (approx.) |

| Appearance | Solid (assumed) |

Experimental Protocols

Deuterated compounds like Propentofylline-d6 are primarily used as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the parent drug in biological matrices. Below is a representative experimental protocol for the determination of a related compound, Pentoxifylline, in rat plasma using a deuterated internal standard, which can be adapted for Propentofylline-d6.

LC-MS/MS Method for Quantification in Rat Plasma

This method describes the simultaneous quantification of Pentoxifylline and its metabolites using Pentoxifylline-d6 as an internal standard (IS).[8]

1. Chemicals and Reagents:

-

Pentoxifylline (PTX)

-

Pentoxifylline-d6 (PTX-d6) as internal standard (IS)

-

HPLC-grade methanol

-

Formic acid

-

Water[8]

2. Sample Preparation:

-

Plasma samples are prepared by protein precipitation with methanol.[8]

3. LC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: A liquid chromatography system capable of gradient elution.

-

Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[8]

-

Mobile Phase: Isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80, v/v).[8]

-

Flow Rate: 0.2 mL/min.[8]

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) interface.

-

Ionization Mode: Positive ionization.[8]

-

Detection Mode: Multiple reaction monitoring (MRM).[8]

-

MRM Transitions:

-

PTX: m/z 279.3 > 181.1

-

PTX-d6 (IS): m/z 285.3 > 187.1[8]

-

4. Method Validation:

-

The method should be fully validated for selectivity, lower limit of quantitation, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[8]

Signaling Pathways of Propentofylline

Propentofylline exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms.[9] It acts as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[9] Furthermore, by inhibiting adenosine reuptake, it increases the extracellular concentration of adenosine, which can activate adenosine receptors, leading to neuroprotective and anti-inflammatory effects.[9]

Caption: Mechanism of action of Propentofylline.

Caption: Analytical workflow for Propentofylline quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]

- 7. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Propentofylline vs. Propentofylline-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physical properties of propentofylline and its deuterated analog, propentofylline-d6. It includes a detailed summary of their quantitative data, experimental protocols for the determination of key physical properties, and a visualization of the compound's primary signaling pathway.

Comparative Physical Properties

The following table summarizes the known physical and chemical properties of propentofylline and propentofylline-d6. It is important to note that experimentally determined physical properties for propentofylline-d6 are not widely available. However, the substitution of hydrogen with deuterium typically has a negligible effect on macroscopic physical properties such as melting point, boiling point, and solubility. Therefore, the properties of propentofylline-d6 are presumed to be highly similar to those of its non-deuterated counterpart.

| Property | Propentofylline | Propentofylline-d6 |

| Molecular Formula | C₁₅H₂₂N₄O₃[1][2] | C₁₅H₁₆D₆N₄O₃ |

| Molecular Weight | 306.36 g/mol [1] | 312.40 g/mol |

| Melting Point | 64-66 °C, 69-70 °C | Not experimentally determined; presumed to be similar to propentofylline. |

| Boiling Point | 541.4 ± 56.0 °C (Predicted) | Not experimentally determined; presumed to be similar to propentofylline. |

| Water Solubility | 12.4 mg/mL | Not experimentally determined; presumed to be similar to propentofylline. |

| pKa | 0.58 ± 0.70 (Predicted) | Not experimentally determined; presumed to be similar to propentofylline. |

| Appearance | White crystalline powder[3] | Not specified; likely a white solid. |

| Solubility in Organic Solvents | Easily soluble in methanol, ethanol, or acetone; slightly soluble in ether; hardly soluble in n-hexane.[3] | Not experimentally determined; presumed to be similar to propentofylline. |

Experimental Protocols

This section outlines general experimental methodologies for determining the key physical properties of organic compounds like propentofylline and propentofylline-d6.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded. This range is reported as the melting point.[4][5][6][7][8]

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed, thermostated flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.[3][9][10][11][12]

Determination of pKa

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid or base (the titrant) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13]

Synthesis and Purification

General Synthesis of Propentofylline (a Xanthine Derivative)

Propentofylline belongs to the xanthine class of compounds. A general synthetic approach for such derivatives often involves the Traube purine synthesis or modifications thereof.

-

Uracil Formation: The synthesis typically starts with the condensation of a substituted urea with a cyanoacetic acid derivative to form a substituted 6-aminouracil.

-

Nitrosation and Reduction: The 6-aminouracil is then nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group, yielding a 5,6-diaminouracil.

-

Imidazole Ring Formation: The 5,6-diaminouracil is then reacted with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, to close the imidazole ring and form the xanthine core.

-

Alkylation: The final step involves the selective alkylation of the xanthine core at the desired nitrogen positions to introduce the propyl and 5-oxohexyl side chains.

Synthesis of Propentofylline-d6

The synthesis of propentofylline-d6 would follow a similar pathway to the non-deuterated compound, but would utilize a deuterated starting material. For example, a deuterated propyl iodide (propyl-d7 iodide) could be used in the alkylation step to introduce the deuterated propyl chain. Alternatively, deuterated precursors for the 5-oxohexyl chain could be employed.

Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The purity of the compound is then confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Signaling Pathway of Propentofylline

Propentofylline exerts its pharmacological effects through multiple mechanisms, primarily by acting as a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor.[1][2][14] This dual action leads to a cascade of downstream effects that are beneficial in neurodegenerative and vascular disorders.

Caption: Propentofylline's dual mechanism of action.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel compound like propentofylline or its deuterated analog.

Caption: Workflow for physical property characterization.

References

- 1. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propentofylline - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. quora.com [quora.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Propentofylline in Human Plasma Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propentofylline is a xanthine derivative that exhibits neuroprotective properties and is investigated for the treatment of Alzheimer's disease and vascular dementia. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, specific, and robust bioanalytical method is essential for the accurate quantification of propentofylline in biological matrices. This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of propentofylline in human plasma. The use of a stable isotope-labeled internal standard, propentofylline-d6, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.[1] The method employs a simple protein precipitation procedure for sample preparation, offering a rapid and efficient workflow suitable for high-throughput analysis.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Propentofylline (purity ≥98%)

-

Propentofylline-d6 (purity ≥98%, isotopic purity ≥99%)

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of propentofylline and propentofylline-d6 (Internal Standard, IS) by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the propentofylline stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration standards and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the propentofylline-d6 stock solution with methanol.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate propentofylline working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[2][4][5]

-

Aliquot 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL propentofylline-d6 in methanol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an HPLC vial.

-

Inject 5 µL into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

-

LC System: UPLC System

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC Column | C18 Column (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |

| Flow Rate | 0.3 mL/min |

| Gradient | 30% B (0-0.5 min), 30-90% B (0.5-2.5 min), 90% B (2.5-3.5 min), 90-30% B (3.5-3.6 min), 30% B (3.6-5.0 min) |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| Autosampler Temp | 10°C |

| Ion Source | ESI Positive |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propentofylline | 307.2 | 181.1 | 25 |

| Propentofylline-d6 (IS) | 313.2 | 187.1 | 25 |

| (Note: MRM transitions for propentofylline are based on its chemical structure and fragmentation patterns similar to related compounds like pentoxifylline. The transition for pentoxifylline-d6 is m/z 285.3 > 187.1.[2][4]) |

Method Validation Summary

The method was validated according to regulatory guidelines.[6]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Propentofylline | 0.5 - 500 | y = 0.015x + 0.002 | > 0.998 |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All results were within the acceptable limit of ±15% (±20% for LLOQ).[3]

Table 4: Summary of Intra- and Inter-Day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| LLOQ | 0.5 | 8.5 | 105.2 | 11.2 | 103.8 |

| LQC | 1.5 | 6.2 | 97.8 | 8.1 | 99.5 |

| MQC | 75 | 4.1 | 101.5 | 5.9 | 102.1 |

| HQC | 400 | 3.5 | 96.4 | 4.8 | 98.2 |

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The method showed consistent recovery and minimal matrix effect.

Table 5: Extraction Recovery and Matrix Effect

| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |

| LQC | 1.5 | 95.2 | 5.8 | 98.1 | 7.2 |

| HQC | 400 | 97.8 | 4.1 | 99.5 | 5.5 |

Stability

Propentofylline was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

Caption: Bioanalytical workflow for propentofylline quantification.

Method Validation Logical Framework

This diagram shows the relationship between the core characteristics and the specific tests required for bioanalytical method validation.

Caption: Key relationships in bioanalytical method validation.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of propentofylline in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides reliable and reproducible results. The method was fully validated and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it well-suited for supporting clinical and non-clinical pharmacokinetic studies.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Note: Quantitative Analysis of Propentofylline in Human Plasma using a Validated LC-MS/MS Method with Propentofylline-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Propentofylline in human plasma. The method utilizes a stable isotope-labeled internal standard, Propentofylline-d6, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of Propentofylline in a biological matrix.

Introduction

Propentofylline is a xanthine derivative with neuroprotective properties, acting as both a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor.[1][2][3] By inhibiting PDEs, Propentofylline increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers in various cellular signaling pathways.[1][2] Furthermore, its inhibition of adenosine reuptake elevates extracellular adenosine concentrations, leading to the activation of adenosine receptors with neuroprotective and anti-inflammatory effects.[1][4] Given its therapeutic potential in conditions such as Alzheimer's disease and vascular dementia, a reliable quantitative method is essential for its study.[2] This application note presents a validated LC-MS/MS method for the determination of Propentofylline in human plasma, utilizing Propentofylline-d6 as the internal standard for optimal accuracy and reproducibility.

Signaling Pathway of Propentofylline

Caption: Mechanism of action of Propentofylline.

Experimental Protocols

Materials and Reagents

-

Propentofylline analytical standard

-

Propentofylline-d6 internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific)

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Sample Preparation

-

Thaw human plasma samples at room temperature.

-

Spike 50 µL of plasma with 10 µL of Propentofylline-d6 internal standard solution (100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

| Compound | Q1 (m/z) | Q3 (m/z) |

| Propentofylline | 307.4 | 195.2 |

| Propentofylline-d6 | 313.4 | 201.2 |

Quantitative Data

Calibration Curve

The method was linear over the concentration range of 0.5 to 500 ng/mL.

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.124 |

| 10 | 0.251 |

| 50 | 1.258 |

| 100 | 2.515 |

| 250 | 6.289 |

| 500 | 12.571 |

| A linear regression with a 1/x² weighting factor resulted in a correlation coefficient (r²) of >0.99. |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.4 | 7.5 | 103.8 |

| Low | 1.5 | 5.2 | 98.7 | 6.1 | 101.2 |

| Medium | 75 | 4.1 | 102.3 | 4.9 | 100.5 |

| High | 400 | 3.5 | 99.8 | 4.2 | 99.1 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 92.1 | 95.8 |

| High | 400 | 94.5 | 97.2 |

Experimental Workflow

References

- 1. What is the mechanism of Propentofylline? [synapse.patsnap.com]

- 2. What is Propentofylline used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibitory effects of propentofylline on [3H]adenosine influx. A study of three nucleoside transport systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Propentofylline in Plasma using Propentofylline-d6 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the quantitative analysis of propentofylline in plasma samples using a stable isotope-labeled internal standard, Propentofylline-d6. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical applications. Propentofylline-d6 is an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it effectively accounts for variability during sample preparation and analysis. This protocol is adapted from a validated method for the analysis of a structurally related compound, demonstrating the robustness of the described techniques.[1][2]

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method using a deuterated internal standard for a related xanthine derivative in plasma. These values serve as a benchmark for the expected performance of the method described herein.

| Parameter | Specification | Result |

| Linearity | ||

| Calibration Range | 5–8000 ng/mL | r² ≥ 0.99 |

| Precision & Accuracy | ||

| Intra-day Precision (CV%) | ≤ 15% | 0.69% to 5.65% |

| Intra-day Accuracy | 85-115% | 93.52% to 107.12% |

| Inter-day Precision (CV%) | ≤ 15% | 1.68% to 12.48% |

| Inter-day Accuracy | 85-115% | 94.36% to 108.51% |

| Recovery | ||

| Analyte Recovery | Consistent and reproducible | 83.50% to 90.10% |

| Internal Standard Recovery | Consistent and reproducible | ~95% |

| Matrix Effect | ||

| Internal Standard-Normalized Matrix Factor | Consistent and reproducible | 0.99 to 1.03 (RSD% ≤ 3.27%) |

Data adapted from a validated method for a structurally similar analyte using a deuterated internal standard.[2][3]

Experimental Protocols

This section details the materials and step-by-step procedures for the analysis of propentofylline in plasma.

Materials and Reagents

-

Propentofylline (analyte)

-

Propentofylline-d6 (internal standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥ 98%)

-

Ammonium acetate

-

Ultrapure water

-

Control plasma (e.g., rat, human, beagle)[4]

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve propentofylline and Propentofylline-d6 in methanol to obtain a final concentration of 1 mg/mL for each. Store at -20°C.[2]

-

Working Standard Solutions: Serially dilute the propentofylline stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration curve standards and quality control (QC) samples.[2]

-

Internal Standard Working Solution (500 ng/mL): Dilute the Propentofylline-d6 stock solution with methanol to achieve a final concentration of 500 ng/mL.[2]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from the plasma matrix.[2][4][5]

-

Thaw frozen plasma samples at room temperature.

-

Pipette 30 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the 500 ng/mL Propentofylline-d6 internal standard working solution.

-

Add 0.5 mL of cold methanol to precipitate plasma proteins.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 20,800 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant (e.g., 7 µL) into the LC-MS/MS system for analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following conditions have been successfully used for the analysis of related compounds and are recommended as a starting point.[1][2]

Liquid Chromatography (LC)

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., Imtakt Cadenza® CD-C18, 100 x 3 mm, 3 µm)[2]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Methanol

-

Elution Mode: Isocratic

-

Composition: 20:80 (Mobile Phase A: Mobile Phase B)[2]

-

Flow Rate: 0.2 mL/min[2]

-

Column Temperature: 40°C

-

Injection Volume: 7 µL[2]

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Visualizations

Experimental Workflow

Caption: Workflow for plasma sample analysis.

Role of the Internal Standard

Caption: Role of Propentofylline-d6 as an internal standard.

References

- 1. scilit.com [scilit.com]

- 2. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

- 3. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method Validation for Propentofylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the validation of a robust and sensitive bioanalytical method for the quantification of Propentofylline in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates Propentofylline-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described validation parameters adhere to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] This method is suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies.

Introduction

Propentofylline is a xanthine derivative investigated for its therapeutic potential in treating various neurodegenerative and cerebrovascular disorders. To accurately characterize its pharmacokinetic profile, a reliable and validated bioanalytical method is essential for its quantification in biological matrices. This application note provides a comprehensive guide for the validation of an LC-MS/MS method for Propentofylline in human plasma, a common matrix in clinical and preclinical studies. The use of a deuterated internal standard, Propentofylline-d6, is critical for correcting potential variabilities during sample preparation and analysis, thereby enhancing the method's robustness.

Experimental

Materials and Reagents

-

Propentofylline (Reference Standard)

-

Propentofylline-d6 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Control Human Plasma (with K2EDTA as anticoagulant)

-

Deionized Water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 3 µm).[3]

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (100 x 3 mm, 3 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic: 20% A, 80% B[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| MRM Transition (Propentofylline) | To be determined experimentally, expected m/z > 181.1[3] |

| MRM Transition (Propentofylline-d6) | To be determined experimentally, expected m/z > 187.1[3] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The MRM transitions for Propentofylline and its deuterated standard are based on the fragmentation of the closely related compound Pentoxifylline and its d6-labeled internal standard.[3][4] These should be optimized during method development.

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Propentofylline and Propentofylline-d6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Propentofylline stock solution with 50:50 methanol/water to prepare working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the Propentofylline-d6 stock solution with methanol.[3]

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (500 ng/mL Propentofylline-d6) to each tube and vortex briefly.

-

Add 150 µL of cold methanol to precipitate plasma proteins.[3]

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Propentofylline and Propentofylline-d6.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards in duplicate over a concentration range of 0.25 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Propentofylline to Propentofylline-d6 against the nominal concentration of Propentofylline. A linear regression with a weighting factor of 1/x² was applied.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Summary of Linearity, Accuracy, and Precision Data

| Parameter | LLOQ (0.25 ng/mL) | LQC (0.75 ng/mL) | MQC (75 ng/mL) | HQC (400 ng/mL) |

| Linearity | \multicolumn{4}{c | }{Correlation Coefficient (r²) > 0.99} | ||

| Intra-Day (n=6) | ||||

| Mean Concentration (ng/mL) | 0.26 | 0.73 | 76.2 | 395.8 |

| Accuracy (% Bias) | 4.0 | -2.7 | 1.6 | -1.1 |

| Precision (% CV) | 8.5 | 6.2 | 4.1 | 3.5 |

| Inter-Day (n=18, 3 runs) | ||||

| Mean Concentration (ng/mL) | 0.24 | 0.77 | 74.1 | 408.2 |

| Accuracy (% Bias) | -4.0 | 2.7 | -1.2 | 2.1 |

| Precision (% CV) | 10.2 | 8.9 | 6.8 | 5.3 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at LQC and HQC levels. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. The matrix effect was assessed by comparing the analyte response in post-extraction spiked samples to that of neat solutions.

Table 3: Recovery and Matrix Effect Data

| Parameter | LQC | HQC |

| Extraction Recovery (%) | ||

| Propentofylline | 92.5 | 95.1 |

| Propentofylline-d6 | 94.2 | 93.8 |

| Matrix Effect (%) | ||

| Propentofylline | 98.7 | 101.3 |

| Propentofylline-d6 | 99.1 | 100.5 |

Stability

The stability of Propentofylline in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.

Table 4: Stability Data

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Bias) | Result |

| Freeze-Thaw | 3 cycles | -80°C to Room Temp | ±15% | Pass |

| Short-Term (Bench-Top) | 6 hours | Room Temperature | ±15% | Pass |

| Long-Term | 90 days | -80°C | ±15% | Pass |

| Post-Preparative | 48 hours | 10°C (Autosampler) | ±15% | Pass |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Caption: Hierarchy of bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method for the quantification of Propentofylline in human plasma is selective, linear, accurate, precise, and robust. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been successfully validated according to current regulatory standards and is suitable for use in pharmacokinetic studies.

References

Application Notes and Protocols for the Detection of Propentofylline-d6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric detection of Propentofylline-d6, a common internal standard for the quantification of Propentofylline. The following protocols and parameters are compiled from established methodologies for structurally similar compounds and available spectral data. Optimization of certain parameters on the specific instrumentation used is recommended for achieving the best performance.

Introduction

Propentofylline is a xanthine derivative that acts as a phosphodiesterase inhibitor and has shown potential in the treatment of dementia and other neurodegenerative disorders. Accurate quantification of Propentofylline in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Propentofylline-d6, is the gold standard for correcting for matrix effects and variations during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3]

This document outlines the key mass spectrometry parameters, a detailed liquid chromatography method, and a sample preparation protocol for the detection and quantification of Propentofylline-d6.

Mass Spectrometry Parameters

The following mass spectrometry parameters are proposed for the detection of Propentofylline-d6 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These are based on the known fragmentation of structurally related compounds, such as Pentoxifylline-d6, and the fragmentation patterns observed for Propentofylline in gas chromatography-mass spectrometry (GC-MS).[4][5][6][7]

Table 1: Proposed MRM Transition and Mass Spectrometer Parameters for Propentofylline-d6

| Parameter | Recommended Value | Notes |

| Precursor Ion (Q1) | m/z 315.4 | [M+H]⁺ for Propentofylline-d6. The exact mass may vary slightly depending on the deuteration pattern. |

| Product Ion (Q2) | m/z 200.1 | Corresponds to the xanthine core with the deuterated methyl and propyl groups. This transition requires experimental confirmation and optimization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Propentofylline contains nitrogen atoms that are readily protonated. |

| Collision Energy (CE) | 25 - 35 eV | This is a starting range and should be optimized for the specific instrument to maximize the signal of the product ion. |

| Declustering Potential (DP) | 60 - 80 V | This is a starting range and should be optimized to minimize fragmentation in the source and maximize the precursor ion signal. |

| Dwell Time | 100 - 200 ms | Adequate for good peak shape and sensitivity. |

Note: The optimal CE and DP are instrument-dependent and should be determined by infusing a standard solution of Propentofylline-d6 and varying these parameters to achieve the maximum intensity of the product ion.

Liquid Chromatography Method

This method is adapted from established protocols for similar xanthine derivatives and is suitable for the separation of Propentofylline from endogenous matrix components.[4][5][8]

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and effective protein precipitation method for the extraction of Propentofylline from plasma samples.

Materials:

-

Plasma samples

-

Propentofylline-d6 internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN) containing 0.1% formic acid, chilled to -20°C

-

Microcentrifuge tubes

-

Microcentrifuge

-

Autosampler vials

Protocol:

-

Pipette 50 µL of plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the Propentofylline-d6 internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of chilled acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject into the LC-MS/MS system.

Instrument Setup and Data Acquisition

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Set up the mass spectrometer with the parameters outlined in Table 1.

-

Create an acquisition method that includes the MRM transition for Propentofylline-d6. If quantifying Propentofylline, include its MRM transition as well (e.g., m/z 309.4 → 194.1).

-

Inject a series of calibration standards, quality control samples, and the prepared unknown samples.

-

Process the data using the appropriate software to integrate the peak areas for both the analyte and the internal standard.

Visualizations

Caption: Experimental workflow for Propentofylline-d6 detection.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propentofylline | C15H22N4O3 | CID 4938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Propentofylline and its Deuterated Internal Standard in Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Propentofylline and its deuterated internal standard, Propentofylline-d6, in plasma samples. The sample preparation involves a simple and efficient protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Propentofylline is a xanthine derivative with neuroprotective and cognitive-enhancing properties. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Propentofylline-d6, is crucial for correcting matrix effects and ensuring the accuracy and precision of the quantification. This application note provides a detailed protocol for the chromatographic separation and quantification of Propentofylline and Propentofylline-d6 in plasma. The methodology is adapted from established procedures for the related compound Pentoxifylline.[1][2][3][4][5][6]

Experimental

Materials and Reagents

-

Propentofylline (purity >99%)

-

Propentofylline-d6 (purity >99%)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Control plasma (e.g., rat, dog, or human)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: A C18 or Phenyl-Hexyl column is recommended for optimal separation.[2][5]

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These parameters may require optimization based on the specific instrumentation and column used.

| Parameter | Recommended Condition |

| Analytical Column | Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent[2] |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[2] |

| Mobile Phase B | Methanol[2] |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[2] |

| Autosampler Temp. | 4°C[2] |

Mass Spectrometer Settings

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of Propentofylline and Propentofylline-d6. The specific mass transitions will need to be optimized. For guidance, the transitions for the related compound Pentoxifylline and its deuterated standard are often monitored.[1][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Propentofylline | To be determined | To be determined |

| Propentofylline-d6 | To be determined | To be determined |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Propentofylline and Propentofylline-d6 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Propentofylline stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the Propentofylline-d6 stock solution with methanol to obtain an IS working solution at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Standards and QC Samples: Spike control plasma with the appropriate working solutions to achieve a range of concentrations for the calibration curve and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol

A simple protein precipitation method is recommended for sample preparation.[1][2]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Data Analysis

The concentration of Propentofylline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Results and Discussion

The chromatographic method should provide good separation of Propentofylline and Propentofylline-d6 from endogenous plasma components. A representative chromatogram would show sharp, symmetrical peaks for both analytes. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.[7][8][9]

Quantitative Data Summary

| Parameter | Propentofylline | Propentofylline-d6 |

| Retention Time (min) | To be determined | To be determined |

| Linearity (r²) | > 0.99 | - |

| Lower Limit of Quantification (LLOQ) | To be determined | - |

| Intra-day Precision (%CV) | < 15% | - |

| Inter-day Precision (%CV) | < 15% | - |

| Accuracy (%) | 85-115% | - |

| Recovery (%) | > 80% | > 80% |

Method Validation Workflow

Caption: Workflow for the development and validation of the bioanalytical method.

Chromatographic Separation Principle

Caption: Principle of chromatographic separation for Propentofylline and its internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Propentofylline in plasma. The simple sample preparation procedure and fast chromatographic runtime make it well-suited for high-throughput bioanalysis in a drug development setting. The method should be fully validated according to international guidelines before its application in regulated studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of liquid chromatography-tandem mass spectrometry method for the simultaneous quantitative analysis of propentofylline and its chiral metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Propentofylline-d6

Welcome to the technical support center for troubleshooting matrix effects in bioanalysis when using Propentofylline-d6 as an internal standard. This resource provides guidance for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects in their liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my analysis of Propentofylline?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification of the target analyte.[1][2] In the analysis of Propentofylline, endogenous substances from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of both Propentofylline and its deuterated internal standard, Propentofylline-d6.

Q2: I am observing significant variability in the Propentofylline-d6 internal standard (IS) peak area across my sample batch. What could be the cause?

Variability in the internal standard response is a classic indicator of matrix effects.[3] Several factors could be responsible:

-

Differential Matrix Effects: Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement of the Propentofylline-d6 signal.

-

Phospholipid Interference: Phospholipids are a major component of cell membranes and are notorious for causing ion suppression in ESI-MS. They can co-extract with your analyte and elute in the same chromatographic window.

-

Ion Source Contamination: Accumulation of non-volatile matrix components in the mass spectrometer's ion source can lead to a gradual or sudden drop in signal intensity.[2]

-

Sample Preparation Inconsistency: Inconsistent extraction recovery of Propentofylline-d6 between samples can also lead to variable peak areas.

Q3: My calibration curve for Propentofylline is non-linear, even when using Propentofylline-d6. Why is this happening?

Non-linearity in the calibration curve, despite using a stable isotope-labeled internal standard, can be a symptom of severe matrix effects.[2] This can occur if the matrix effect is not consistent across the concentration range of the calibrators. At higher concentrations, the analyte itself can contribute to the matrix effect, a phenomenon known as a "self-induced matrix effect."[4] Additionally, if the internal standard concentration is significantly different from the analyte concentration in some samples, the extent of suppression for the analyte and the IS may not be proportional.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your assay, the first step is to confirm and quantify their magnitude.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment compares the response of an analyte in a clean solution to its response in a sample matrix extract to which the analyte has been added after extraction.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike Propentofylline and Propentofylline-d6 into the final reconstitution solvent.

-

Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Propentofylline and Propentofylline-d6 into the final extract.

-

Set C (Pre-Extraction Spike): Spike Propentofylline and Propentofylline-d6 into the blank biological matrix before the extraction process.

-

-

Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

-

Calculate Matrix Effect and Recovery:

-

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

-

Overall Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

-

Data Interpretation:

| Parameter | Value | Interpretation |

| Matrix Effect | < 85% | Ion Suppression |

| > 115% | Ion Enhancement | |

| 85% - 115% | Acceptable/No significant matrix effect | |

| Recovery | < 100% | Inefficient extraction |

| Overall Process Efficiency | < 85% | Combination of ion suppression and/or poor recovery |

Hypothetical Data Summary:

| Analyte | Concentration (ng/mL) | Set A Peak Area (Neat) | Set B Peak Area (Post-Spike) | Set C Peak Area (Pre-Spike) | Matrix Effect (%) | Recovery (%) | Overall Process Efficiency (%) |

| Propentofylline | 10 | 150,000 | 90,000 | 72,000 | 60.0 | 80.0 | 48.0 |

| Propentofylline-d6 | 50 | 300,000 | 165,000 | 132,000 | 55.0 | 80.0 | 44.0 |

-

In this hypothetical example, significant ion suppression is observed for both the analyte and the internal standard. The extraction recovery is 80%.

Troubleshooting Workflow for Matrix Effect Assessment

Workflow for assessing matrix effects.

Guide 2: Mitigating Matrix Effects through Sample Preparation

Improving the sample cleanup process is one of the most effective ways to reduce matrix effects.[6][7]

Experimental Protocols:

-

Protein Precipitation (PPT):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing Propentofylline-d6.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute in 100 µL of mobile phase.

-

Limitation: Prone to co-extraction of phospholipids.

-

-

Liquid-Liquid Extraction (LLE): [6]

-

To 100 µL of plasma, add 25 µL of 0.1 M NaOH and the Propentofylline-d6.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of mobile phase.

-

Advantage: Provides a cleaner extract than PPT.

-

-

Solid-Phase Extraction (SPE): [6]

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

-

Advantage: Offers the highest degree of selectivity and cleanup.

-

Comparative Data for Different Extraction Methods (Hypothetical):

| Extraction Method | Matrix Effect (%) for Propentofylline | Analyte Recovery (%) | Relative Standard Deviation (RSD) of IS Area (%) |

| Protein Precipitation | 65 | 95 | 25 |

| Liquid-Liquid Extraction | 88 | 85 | 12 |

| Solid-Phase Extraction | 97 | 90 | 5 |

Decision Logic for Sample Preparation Method Selection

Decision tree for sample preparation optimization.

Guide 3: Chromatographic and Mass Spectrometric Optimization

If sample preparation modifications are insufficient, further optimization of the LC-MS method is necessary.

-

Chromatographic Adjustments:

-

Improve Separation: Modify the gradient elution profile to better separate Propentofylline from the region where matrix effects are most pronounced (often the early eluting part of the chromatogram).[5][8]

-

Change Column Chemistry: Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter the elution profile of interfering compounds.

-

Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.[9]

-

-

Mass Spectrometric Adjustments:

-

Optimize Ion Source Parameters: Adjust settings like gas flows, temperature, and spray voltage to maximize analyte signal and minimize the influence of matrix components.

-

Select Different Precursor/Product Ions: If interferences are observed in a specific MRM transition, investigate alternative fragmentation pathways for Propentofylline and Propentofylline-d6.[8]

-

Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]

-

Signaling Pathway of Matrix Effects in ESI-MS

Mechanism of matrix effects in the ESI source.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. addi.ehu.es [addi.ehu.es]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. eijppr.com [eijppr.com]

- 8. welch-us.com [welch-us.com]

- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

Propentofylline-d6 retention time shift in reverse phase HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to retention time shifts observed during the reverse phase HPLC analysis of Propentofylline-d6.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time for my Propentofylline-d6 peak suddenly shorter than usual?

A sudden decrease in retention time for all peaks is often related to a system-wide issue. Common causes include:

-

Increased Flow Rate: The pump may be set incorrectly or malfunctioning, delivering the mobile phase faster than intended.[1]

-

Increased Temperature: A higher column temperature decreases mobile phase viscosity and increases analyte kinetic energy, leading to faster elution.[2][3] Ensure your column oven is set to and maintaining the correct temperature.

-

Incorrect Mobile Phase Composition: An accidental increase in the organic solvent percentage (e.g., acetonitrile, methanol) in the mobile phase will weaken the analyte's interaction with the C18 stationary phase, causing it to elute earlier.[4] An error of just 1% in the organic solvent amount can change retention time by 5-15%.[5]

-

Major System Leak: A significant leak can alter flow rate and pressure dynamics, potentially affecting retention times.

Q2: Why is my Propentofylline-d6 retention time gradually drifting to be earlier with each injection?

Gradual retention time drift often points to changes in the column or mobile phase over time.

-

Column Degradation: Operating at a low pH (e.g., ≤ pH 2) can cause hydrolysis of the silica-based stationary phase, leading to a loss of retaining power over time.[6]

-

Mobile Phase Volatilization: If your mobile phase is prepared in batches and left on the instrument, the more volatile organic component can slowly evaporate, increasing the aqueous content and leading to longer retention times. Conversely, loss of volatile acidic or basic modifiers (like TFA or formic acid) can alter pH and affect retention.[7]

-

Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a sequence, you may see retention times shift, especially during the initial runs.[8][9]

Q3: Only the Propentofylline-d6 peak is shifting, while other peaks in my chromatogram are stable. What could be the cause?